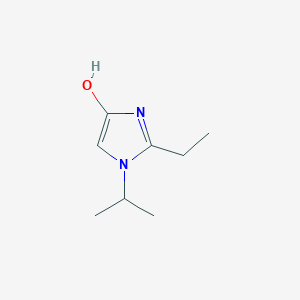
2-Ethyl-1-propan-2-ylimidazol-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-1-propan-2-ylimidazol-4-ol is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-propan-2-ylimidazol-4-ol typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of substituted imidazoles, including this compound, often involves the use of heterogeneous catalysts like ZnFe2O4 nanoparticles. These catalysts facilitate the reaction of aldehydes, benzil, and primary amines to produce the desired imidazole derivatives in good yields .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-1-propan-2-ylimidazol-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of alkylated imidazole derivatives.
Aplicaciones Científicas De Investigación
2-Ethyl-1-propan-2-ylimidazol-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-1-propan-2-ylimidazol-4-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The exact pathways and molecular targets can vary depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diazole: Another imidazole derivative with similar structural features.
Histidine: An amino acid containing an imidazole ring.
Metronidazole: A well-known antimicrobial agent with an imidazole core.
Uniqueness
2-Ethyl-1-propan-2-ylimidazol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other imidazole derivatives, it may exhibit unique reactivity and selectivity in various chemical reactions .
Propiedades
Fórmula molecular |
C8H14N2O |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
2-ethyl-1-propan-2-ylimidazol-4-ol |
InChI |
InChI=1S/C8H14N2O/c1-4-7-9-8(11)5-10(7)6(2)3/h5-6,11H,4H2,1-3H3 |
Clave InChI |
AZKRXAYDOHPFSI-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=CN1C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


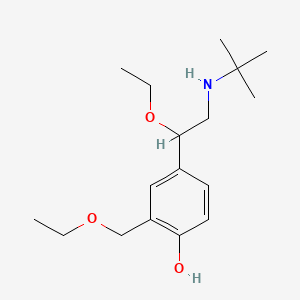
![Methyl 4'-(acetylamino)[1,1'-biphenyl]-4-carboxylate](/img/structure/B13921838.png)
![Tert-butyl 5-bromospiro[indoline-3,4-piperidine]-1-carboxylate](/img/structure/B13921846.png)
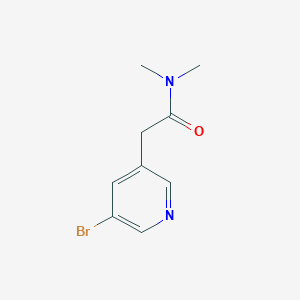
![2-[[2-[(2-hydroxyacetyl)amino]-4-phenylbutanoyl]amino]-4-methyl-N-[1-[[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanamide](/img/structure/B13921858.png)
![5,7-Dichloro-2-methyl[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13921862.png)
![(2R,3R,4S,5R)-2-[2-chloro-6-[[4-(trifluoromethyl)phenyl]methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13921866.png)
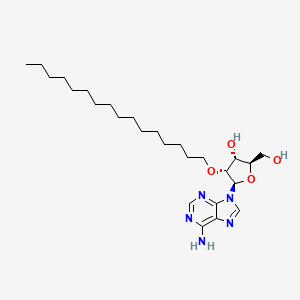

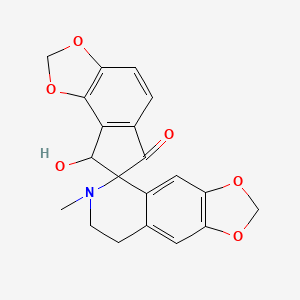

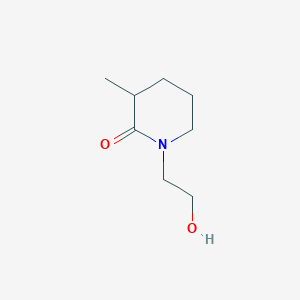

![2-Oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carbonitrile](/img/structure/B13921903.png)
